molecular formula C8H12N2 B1314493 3-(Pyridin-3-yl)propan-1-amine CAS No. 41038-69-1

3-(Pyridin-3-yl)propan-1-amine

Cat. No. B1314493
CAS RN: 41038-69-1
M. Wt: 136.19 g/mol
InChI Key: CORPZWBVJRCLMW-UHFFFAOYSA-N
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Description

3-(Pyridin-3-yl)propan-1-amine is a chemical compound that is used in various organic synthesis transformations .


Synthesis Analysis

The synthesis of compounds similar to 3-(Pyridin-3-yl)propan-1-amine has been described in the literature . For instance, a convenient and affordable synthetic pathway for obtaining new α-aminoamidines starting from aminonitriles is proposed . The key stage of the approach is a procedure of hydrogenation of O-acetyl-substituted aminooximes in the presence of a palladium catalyst .


Chemical Reactions Analysis

3-(3-Pyridyl)propylamine is used in the intra-molecular nucleophilic cyclization of 4-(3-pyridyl)butylamine to yield 6,7,8,9 tetrahydro-5H-pyrido[2,3-b]azepine . It is also used in the synthesis of pocket porphyrins .

Scientific Research Applications

Complexation and Ligand Chemistry

3-(Pyridin-3-yl)propan-1-amine has been studied for its role in complexation and ligand chemistry. For instance, it has been involved in the formation of a cadmium iodide complex with a distorted octahedral geometry, demonstrating its potential in coordination chemistry (Hakimi et al., 2013). Additionally, it has been used in the synthesis of palladium complexes, which were active as catalysts in ethylene dimerization, highlighting its applicability in catalysis (Nyamato et al., 2015).

Platinum Complexes in Cancer Research

Research has also focused on the synthesis of trans-Platinum(II) complexes with 3-(Pyridin-3-yl)propan-1-amine derivatives. These complexes have been studied for their stability, reactivity with DNA and proteins, and their potential as thermoactivated anticancer agents (Cabrera et al., 2019).

Ruthenium Carbene Catalysts in Olefin Epoxidation

The compound has been a part of new ruthenium complexes used as catalysts in olefin epoxidation. These complexes, when anchored onto electrodes, exhibited high catalytic activities and selectivity, opening avenues for industrial applications in epoxidation processes (Dakkach et al., 2014).

Synthesis of Schiff Base Complexes

3-(Pyridin-3-yl)propan-1-amine has been used in the synthesis of Schiff base complexes. For example, it was used in the synthesis of a Zn(II) Schiff base complex, highlighting its role in forming coordination complexes with potential applications in various fields, including catalysis and material science (Rezaeivala, 2017).

Antimicrobial Studies

The compound has been a subject in antimicrobial studies. Its derivatives have been synthesized and evaluated for their antimicrobial properties, indicating its potential use in developing new antimicrobial agents (Tayade et al., 2012).

Graphene

Oxide Anchored Sulfonic Acid CatalystsMagnetically separable graphene oxide anchored with sulfonic acid and 3-(Pyridin-3-yl)propan-1-amine has been used for the synthesis of carbonitriles. This demonstrates the compound's utility in the development of novel catalyst systems, particularly for green chemistry applications (Zhang et al., 2016).

Palladium-Catalyzed Dearomatizing Carbonylation

Studies have shown that 3-(Pyridin-3-yl)propan-1-amine can be used in palladium-catalyzed dearomatizing carbonylation reactions. This process is efficient for synthesizing N-fused heterocycles, a crucial component in pharmaceuticals and materials science (Xu & Alper, 2015).

Tripodal Amine Chemistry

The compound has been employed in the synthesis of unsymmetrical tripodal amines. These amines have been used to create various metal complexes, indicating the compound's importance in the design of new ligands for metal coordination chemistry (Keypour et al., 2018).

Metal-Free Domino Reactions

3-(Pyridin-3-yl)propan-1-amine has been utilized in metal-free domino reactions for synthesizing sulfonylated furans and imidazo[1,2-a]pyridines. This illustrates its versatility in organic synthesis and the development of new synthetic methodologies (Cui et al., 2018).

Safety And Hazards

The safety data sheet for 3-(Pyridin-3-yl)propan-1-amine suggests that it is toxic if swallowed . In case of skin contact, it is recommended to wash off with soap and plenty of water . If inhaled, the affected person should be moved to fresh air .

Relevant Papers Several papers related to 3-(Pyridin-3-yl)propan-1-amine were found . These papers discuss various aspects of the compound, including its synthesis, use in organic transformations, and potential applications in the development of new chemical compounds.

properties

IUPAC Name

3-pyridin-3-ylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c9-5-1-3-8-4-2-6-10-7-8/h2,4,6-7H,1,3,5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CORPZWBVJRCLMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50543790
Record name 3-(Pyridin-3-yl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50543790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Pyridin-3-yl)propan-1-amine

CAS RN

41038-69-1
Record name 3-Pyridinepropanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41038-69-1
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Pyridin-3-yl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50543790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Pyridin-3-yl)propan-1-amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

A mixture of 11.3 g of 2-[3-(3-pyridyl)propyl]-1H-isoindole-1,3(2H)-dione and 10.1 g of hydrazine hydrate was refluxed in 200 ml of ethanol for 6 hours, allowed to cool, and was filtered. The filtrate was concentrated and the residue distilled to give 4.77 g (70%) of 3-pyridinepropanamine, bp 84°-86° C./0.35 mm.
Quantity
11.3 g
Type
reactant
Reaction Step One
Quantity
10.1 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

(See FIG. 10.) To a solution of 29 (249 mg, 1.05 mmol) in CH2Cl2 (3 mL) at 0° C. was added TFA (2 mL, excess), the ice bath was removed and the resultant solution was stirred at ambient temperature for 1 h. The solvent and excess TFA were removed with a stream of nitrogen and the residue was partitioned between HCl(aq) (1.0 M, 2 mL) and EtOAc (10 mL). The aqueous fraction was collected and subsequently washed with EtOAc (2×10 mL). To the remaining aqueous fraction was added CH2Cl2 (20 mL) and water (20 mL) and the pH was adjusted to 10 with NaOH(aq) (10 N) while stirring. The organic fraction was collected and the remaining aqueous fraction was extracted with CH2Cl2 (2×15 mL). The combined organic fractions were dried (Na2SO4), filtered and the solvent was removed in vacuo to afford the title compound 30 (97 mg, 68% yield) as a yellow oil: 1H NMR (CDCl3) δ 8.35 (m, 2H), 7.42 (m, 1H), 7.12 (m, 1H), 2.67-2.54 (m, 4H), 1.73-1.63 (m, 4H); LRMS (ESI) m/z calcd for C8H13N2 [M+H]+ 137. found 137.
Name
Quantity
249 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Yield
68%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
JK Yano, TT Denton, MA Cerny, X Zhang… - Journal of medicinal …, 2006 - ACS Publications
A series of 3-heteroaromatic analogues of nicotine were synthesized to delineate structural and mechanistic requirements for selectively inhibiting human cytochrome P450 (CYP) 2A6. …
Number of citations: 151 pubs.acs.org
V Bernard-Gauthier, AV Mossine, A Knight… - Journal of medicinal …, 2019 - ACS Publications
Using structure-guided design, several cell based assays, and microdosed positron emission tomography (PET) imaging, we identified a series of highly potent, selective, and brain-…
Number of citations: 27 pubs.acs.org
M Cotter, S Varghese, F Chevot, C Fergus… - …, 2023 - Wiley Online Library
A library of queuine analogues targeting the modification of tRNA isoacceptors for Asp, Asn, His and Tyr catalysed by queuine tRNA ribosyltransferase (QTRT, also known as TGT) was …
P Mukherjee, H Li, I Sevrioukova, G Chreifi… - Journal of Medicinal …, 2015 - ACS Publications
Selective inhibition of neuronal nitric oxide synthase (nNOS) is an important therapeutic approach to target neurodegenerative disorders. However, the majority of the nNOS inhibitors …
Number of citations: 34 pubs.acs.org
JY Choi, MS Plummer, J Starr… - Journal of medicinal …, 2012 - ACS Publications
Thymidylate kinase (TMK) is a potential chemotherapeutic target because it is directly involved in the synthesis of an essential component, thymidine triphosphate, in DNA replication. …
Number of citations: 59 pubs.acs.org
B Jain, R Jain, A Kabir, T Zughaibi, SKM Haque… - Sustainable Chemistry …, 2023 - Elsevier
In forensic toxicology, the extraction and purification of analytes from complex biological matrices heavily rely on the effectiveness of sample preparation methods. However, existing …
Number of citations: 0 www.sciencedirect.com
R Jain, S Sharma - Journal of pharmaceutical analysis, 2012 - Elsevier
A sensitive electroanalytical method for quantification of pheniramine in pharmaceutical formulation has been investigated on the basis of the enhanced electrochemical response at …
Number of citations: 58 www.sciencedirect.com

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